

Spectroscopic Profile of 2-Aminoquinoline: A Technical Guide

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Compound of Interest

Compound Name: 2-Aminoquinoline

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Aminoquinoline**, a key heterocyclic amine used as a building block in the synthesis of various biologically active molecules. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **2-Aminoquinoline**.

¹H NMR (Proton NMR) Data

Solvent: DMSO-d₆ Frequency: 300 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.95	d	8.5	H-4
7.78	d	8.2	H-8
7.55	d	8.8	H-5
7.41	ddd	8.2, 6.9, 1.3	H-7
7.16	ddd	8.5, 6.9, 1.5	H-6
6.74	d	8.8	H-3
6.55	s (br)	-	-NH ₂

d: doublet, ddd: doublet of doublet of doublets, s (br): broad singlet

¹³C NMR (Carbon-13 NMR) Data

Solvent: DMSO-d₆ Frequency: 75 MHz

Chemical Shift (δ) ppm	Assignment
158.5	C-2
149.3	C-8a
138.2	C-4
129.8	C-7
125.4	C-5
124.6	C-4a
122.3	C-6
114.1	C-3
109.8	C-8

IR (Infrared) Spectroscopy Data

Sample Preparation: KBr Pellet

Wavenumber (cm ⁻¹)	Intensity	Assignment
3430 - 3300	Strong, Broad	N-H stretching (asymmetric and symmetric) of -NH ₂
3100 - 3000	Medium	C-H stretching (aromatic)
1650 - 1580	Strong	N-H bending (scissoring) of primary amine
1620, 1585, 1500, 1450	Medium to Strong	C=C and C=N stretching (aromatic ring vibrations)
1335 - 1250	Strong	C-N stretching (aromatic amine)
900 - 675	Strong	C-H out-of-plane bending (aromatic)

UV-Vis (Ultraviolet-Visible) Spectroscopy Data

Solvent: Ethanol

λ_{max} (nm)	Molar Absorptivity (ϵ) (L mol ⁻¹ cm ⁻¹)
~245	Not Reported
~330	Not Reported

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker AC-300 spectrometer operating at a proton frequency of 300 MHz and a carbon frequency of 75 MHz was used.[1]
- Sample Preparation: A sample of **2-Aminoquinoline** was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).
- Data Acquisition: ¹H and ¹³C NMR spectra were recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, with the residual solvent peak of DMSO-d₆ used as a reference (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[2]

Infrared (IR) Spectroscopy

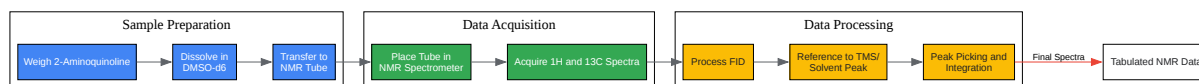
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was utilized for data collection.
- Sample Preparation (KBr Pellet Method): A small amount of solid **2-Aminoquinoline** was finely ground with spectroscopic grade potassium bromide (KBr) powder in an agate mortar and pestle. The resulting mixture was then compressed under high pressure to form a thin, transparent pellet.[1]
- Data Acquisition: The KBr pellet was placed in the sample holder of the FTIR spectrometer, and the spectrum was recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Instrumentation: A standard double-beam UV-Vis spectrophotometer was employed.
- Sample Preparation: A stock solution of **2-Aminoquinoline** was prepared in ethanol. A dilute solution of 5 x 10⁻⁶ M was prepared for analysis.[3]
- Data Acquisition: The UV-Vis absorption spectrum was recorded at room temperature over a wavelength range of 200-400 nm, using ethanol as the reference solvent.[3]

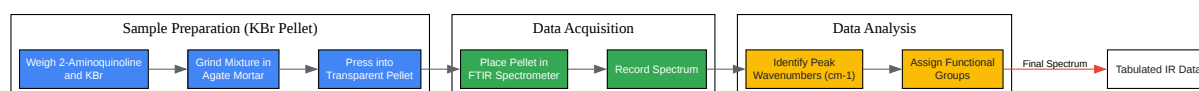
Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general workflows for the spectroscopic analyses described.



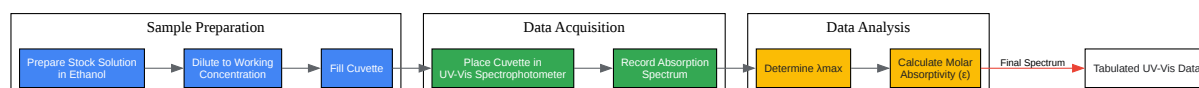
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Figure 1. General workflow for NMR spectroscopic analysis.



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Figure 2. General workflow for IR spectroscopic analysis.



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Figure 3. General workflow for UV-Vis spectroscopic analysis.

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References

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